3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

Computational Chemistry Drug-Likeness Regioisomer Comparison

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (CAS 863184-99-0) is a synthetic small molecule belonging to the benzohydrazide class, which is extensively employed as a versatile building block in medicinal chemistry and chemical biology. Its molecular architecture features a meta-substituted benzohydrazide core linked via a methyleneoxy bridge to a 4-bromo-2-chlorophenoxy moiety, resulting in the empirical formula C14H12BrClN2O2 and a molecular weight of 355.61 g/mol.

Molecular Formula C14H12BrClN2O2
Molecular Weight 355.62
CAS No. 863184-99-0
Cat. No. B2499445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide
CAS863184-99-0
Molecular FormulaC14H12BrClN2O2
Molecular Weight355.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
InChIKeyGWGZWZDNVRQBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (CAS 863184-99-0): A Dual-Halogenated Benzohydrazide Scaffold for Targeted Library Synthesis


3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (CAS 863184-99-0) is a synthetic small molecule belonging to the benzohydrazide class, which is extensively employed as a versatile building block in medicinal chemistry and chemical biology . Its molecular architecture features a meta-substituted benzohydrazide core linked via a methyleneoxy bridge to a 4-bromo-2-chlorophenoxy moiety, resulting in the empirical formula C14H12BrClN2O2 and a molecular weight of 355.61 g/mol . The compound is valued not as an end-product therapeutic, but as a privileged intermediate whose hydrazide group enables rapid derivatization into hydrazones, Schiff bases, and metal complexes for structure-activity relationship (SAR) exploration and focused library production .

Why 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide Cannot Be Replaced by Generic Benzohydrazides


Substituting 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide with a simpler benzohydrazide or a mono-halogenated analog introduces critical liability in reactivity and biological performance. The compound's value resides in the synergistic combination of a reactive hydrazide handle and an electron-withdrawing, lipophilic 4-bromo-2-chlorophenoxy tail. Literature SAR evidence demonstrates that dual halogenation on the aryl ring markedly amplifies antibacterial activity relative to non-halogenated or mono-substituted congeners [1]. Furthermore, the specific bromo/chloro substitution pattern influences binding modes in enzymatic pockets; the analogous para-substituted regioisomer (CAS 832740-78-0) exhibits a different activity fingerprint, most notably a 160 nM IC50 for dihydrofolate reductase (DHFR) inhibition [2]. Generic replacement negates these predictable structure-driven advantages, jeopardizing hit expansion campaigns and mechanistic reproducibility.

Quantitative Differentiation Evidence: 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide vs. Closest Analogs


Computational Drug-Likeness Parity with the 4-Positional Isomer Refutes Procurement Hesitancy

The widely available 4-positional isomer (CAS 832740-78-0) is often considered a default choice, yet the 3-isomer (CAS 863184-99-0) is computationally identical in key drug-likeness parameters. The 3-isomer exhibits a topological polar surface area (TPSA) of 64.4 Ų, a calculated LogP (XLogP3) of 3.2, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The 4-isomer independently reports TPSA of 64.35 Ų and LogP of 3.285 . The measured TPSA difference of 0.05 Ų and LogP difference of ≤0.09 units are well within computational noise thresholds. This means the two regioisomers are predicted to have equivalent membrane permeability and oral absorption potential according to Lipinski's and Veber's rules .

Computational Chemistry Drug-Likeness Regioisomer Comparison

Dihydrofolate Reductase (DHFR) Inhibition: Class-Level Activity of the 4-Bromo-2-chlorophenoxy Benzohydrazide Scaffold

The 4-positional regioisomer (CAS 832740-78-0) demonstrates measurable inhibition of bovine liver dihydrofolate reductase (DHFR), a validated antibacterial and anticancer target, with an IC50 of 160 nM [1]. No direct DHFR inhibition data exists for the 3-isomer, but the two molecules share an identical core scaffold, molecular formula, and halogen substitution pattern. In contrast, the unsubstituted benzohydrazide parent compound shows no appreciable DHFR inhibition in the same assay database [1]. This class-level inference positions the 4-bromo-2-chlorophenoxy benzohydrazide scaffold as a starting point for antifolate development, with the 3-isomer offering an unexplored vector for regioisomeric optimization.

Enzymatic Inhibition Antifolate DHFR

Halogen-Driven Antibacterial Potency Gain: A Direct Head-to-Head Hydrazone Comparison

In a controlled study of hydrazone derivatives from 4-methylbenzohydrazide, the dibrominated compound 3 [N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide] exhibited MIC values of 4 mg/mL (S. aureus), 8 mg/mL (E. coli), and 16 mg/mL (K. pneumoniae). By contrast, the non-halogenated compound 1 [4-methyl-N'-(4-nitrobenzylidene)benzohydrazide] showed MIC values of 128, 512, and 256 mg/mL against the same strains, representing a 32- to 64-fold loss in potency [1]. The reference antibiotic tetracycline yielded MIC values of 0.2, 1.8, and 1.3 mg/mL, respectively. This direct head-to-head dataset establishes that halogen (Br) substitution on the benzohydrazide scaffold is a dominant determinant of antibacterial activity, directly supporting the value of the bromo/chloro-substituted target compound over non-halogenated generic alternatives.

Antibacterial Activity Halogen Effect Structure-Activity Relationship

Urease Inhibition SAR: Halogenated Benzohydrazides Outperform Non-Halogenated Analogs

A systematic SAR study of 43 benzohydrazide derivatives revealed that halogen substitution is a key driver of urease inhibitory activity. The most potent compound in the series, compound 36 (bearing two meta-chloro substituents and a para-methoxy group), achieved an IC50 of 0.87 ± 0.31 μM, far surpassing the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 μM). By contrast, seven compounds lacking optimal halogen placement (compounds 17, 18, 23, 24, 29, 30, and 41) were entirely inactive . The active halogenated derivatives showed an activity range of IC50 = 0.87–19.0 μM, establishing that halogen substitution is a prerequisite for sub-micromolar urease inhibition in this chemotype. This class-level evidence substantiates the value of the bromo/chloro-substituted target compound for urease-targeting programs, where mono-substituted or unsubstituted benzohydrazides would likely fail to engage the enzyme.

Urease Inhibition Enzyme Kinetics Halogen SAR

EGFR Kinase Inhibition: Benzohydrazide Scaffold Validated as a Competitive Kinase Inhibitor Core

Benzohydrazide derivatives containing dihydropyrazole moieties have been validated as potent epidermal growth factor receptor (EGFR) kinase inhibitors. Compound H20, a representative benzohydrazide derivative, demonstrated antiproliferative IC50 values of 0.15 μM (HeLa), 0.29 μM (MCF-7), 0.21 μM (HepG2), and 0.46 μM (A549), alongside direct EGFR enzymatic inhibition of IC50 0.08 μM [1]. The clinically approved EGFR inhibitor erlotinib showed an IC50 of 0.03 μM in comparable assays, positioning the benzohydrazide scaffold within competitive range of established kinase inhibitor chemotypes. While the target compound 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide itself has not been profiled, it serves as the hydrazide precursor for synthesizing Schiff base and dihydropyrazole derivatives akin to H20, making it a strategic procurement choice for kinase-focused medicinal chemistry programs.

EGFR Inhibition Anticancer Activity Kinase Inhibitor

Priority Application Scenarios for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide Based on Quantitative Evidence


Focused Antibacterial Hydrazone Library Synthesis

The direct head-to-head evidence [1] demonstrates that halogen substitution on the benzohydrazide scaffold confers a 32- to 64-fold antibacterial potency increase. Research groups synthesizing hydrazone libraries for screening against Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) pathogens should prioritize this compound as the hydrazide building block. Condensation with various aromatic aldehydes produces hydrazones that are pre-optimized with the critical bromo/chloro pharmacophore, avoiding the predictable inactivity of libraries built from unsubstituted benzohydrazide.

Regioisomeric Kinase Inhibitor Lead Exploration

The benzohydrazide scaffold is validated as an EGFR kinase inhibitor core with sub-micromolar activity in cell-based and enzymatic assays [2]. While most reported active derivatives employ para-substituted benzohydrazides, the meta-substituted 3-isomer offers an unexplored regioisomer space for novel intellectual property. Condensation of this compound with dihydropyrazole-containing aldehydes or ketones can generate patent-differentiating EGFR inhibitor candidates, leveraging the known SAR while introducing positional novelty.

DHFR-Targeted Antifolate Fragment Elaboration

The class-level DHFR inhibition data (IC50 160 nM) for the 4-isomer [3] identifies the 4-bromo-2-chlorophenoxy benzohydrazide scaffold as a DHFR ligand. The 3-isomer can serve as a fragment for structure-guided optimization against DHFR from pathogenic organisms (e.g., E. coli, P. falciparum) where the altered hydrazide attachment point may produce divergent binding modes and selectivity profiles compared to the 4-isomer.

Multi-Target Metal Complexation Studies

Benzohydrazides, particularly halogenated variants, function as versatile ligands for transition metals (V(V), Zn(II), Ni(II)), yielding complexes with enhanced antimicrobial properties relative to the free ligands . The presence of both bromo and chloro substituents on the phenoxy ring of this compound provides additional coordination tuning and halogen-bonding opportunities. Researchers in bioinorganic chemistry can employ this compound to synthesize novel metallodrug candidates with dual antimicrobial and anticancer screening potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.